molecular formula C11H9NO3S B14861790 Methyl 2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate

Methyl 2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate

Cat. No.: B14861790
M. Wt: 235.26 g/mol
InChI Key: HZMZYAAXGDIYGA-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a thiophene group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate typically involves the condensation of 2-hydroxy-6-methylpyridine with thiophene-2-carboxaldehyde. This reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Electrophiles like bromine (Br₂) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-oxo-6-(thiophen-2-yl)pyridine-4-carboxylate.

    Reduction: Formation of 2-hydroxy-6-(thiophen-2-yl)pyridine-4-methanol.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Methyl 2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. The thiophene ring can participate in π-π stacking interactions, enhancing its binding affinity to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-6-(2-thiophenyl)pyrimidine-4-carboxylate
  • Ethyl 4-hydroxy-2-methylbenzo[b]thiophene-6-carboxylate
  • 2-Hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid
  • Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate

Uniqueness

Methyl 2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals, as it can interact with biological targets in ways that similar compounds cannot.

Properties

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

methyl 2-oxo-6-thiophen-2-yl-1H-pyridine-4-carboxylate

InChI

InChI=1S/C11H9NO3S/c1-15-11(14)7-5-8(12-10(13)6-7)9-3-2-4-16-9/h2-6H,1H3,(H,12,13)

InChI Key

HZMZYAAXGDIYGA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)NC(=C1)C2=CC=CS2

Origin of Product

United States

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